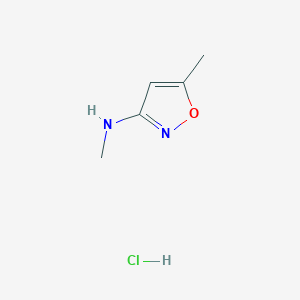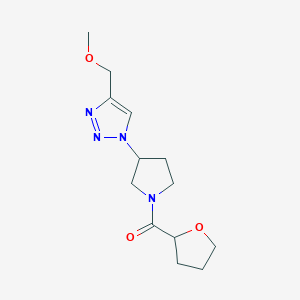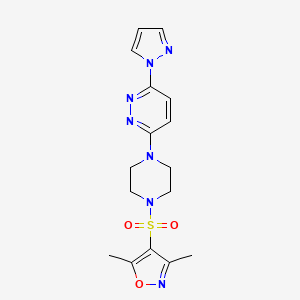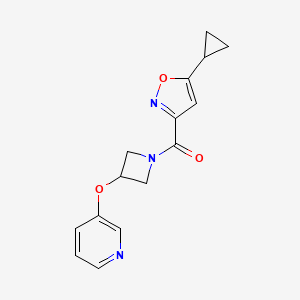![molecular formula C9H11ClO2 B2541367 2-[(3-Chlorobenzyl)oxy]-1-ethanol CAS No. 478257-99-7](/img/structure/B2541367.png)
2-[(3-Chlorobenzyl)oxy]-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorobenzyl)oxy]-1-ethanol is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Production from Bio-Ethanol
Bio-ethanol, a renewable energy carrier produced from biomass fermentation, can be reformed to produce hydrogen, a promising method for renewable hydrogen production. The use of catalysts like Rh and Ni, along with suitable supports such as MgO, ZnO, CeO2, and La2O3, plays a crucial role in ethanol reforming towards hydrogen production. The development of bimetallic catalysts, alloy catalysts, and double-bed reactors is promising for enhancing hydrogen production and long-term catalyst stability. This research highlights the potential of bio-ethanol reforming in future fuel cell applications (Ni, Leung, & Leung, 2007).
Ethanol Oxidation and Toxicity
The study of ethanol oxidation by alcohol P-450 oxygenase reveals the biochemical accuracy of the enzyme's role in alcohol metabolism. The enzyme is involved in the metabolism of various xenobiotics and plays a part in understanding ethanol's toxic effects on the body. This research contributes to the broader knowledge of ethanol's impact on health and disease (Koop & Coon, 1986).
Ethanol and the Intestinal Epithelial Barrier
Research on ethanol metabolism and its effects on the intestinal epithelial barrier highlights ethanol and its metabolites' potential to disrupt the intestinal barrier. This disruption contributes to gastrointestinal and liver diseases, emphasizing the need for further studies to understand ethanol and its byproducts' effects on intestinal permeability (Elamin, Masclee, Dekker, & Jonkers, 2013).
Ethanol Precipitation in Traditional Chinese Medicine
The ethanol precipitation process, a purification method used in Chinese medicine concentrates, is explored for its mechanism, effects on traditional Chinese medicine quality, and process monitoring technology. This review suggests further development in understanding the mechanism, improving quality control, and developing intelligent equipment, highlighting the technique's significance in traditional medicine purification (Tai, Shen, Luo, Qu, & Gong, 2020).
Mechanism of Action
Target of Action
The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it might inhibit an enzyme, activate a receptor, or block a transport protein. The compound could also undergo metabolic transformations in the body to form active metabolites .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Many drugs and other bioactive compounds exert their effects by modulating signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as its size, charge, lipophilicity, and chemical stability. For example, the compound might be absorbed in the gut, distributed to various tissues in the body, metabolized in the liver, and excreted in the urine or feces .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the specific cells or tissues where it acts. These effects could include changes in enzyme activity, ion channel conductance, membrane potential, gene expression, or cell proliferation .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, the presence of other compounds, and the specific characteristics of the biological environment where it acts .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAYEKVPAWDFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2541285.png)
![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2541291.png)
![(E)-(2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-ylidene)hydrazine](/img/structure/B2541292.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2541296.png)

![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)



![N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541306.png)

